AT7519

Description

AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression. It is developed by Astex for the treatment of solid tumours and haematological malignancies.

CDK Inhibitor this compound is an orally bioavailable small molecule with potential antineoplastic activity. AT7519M selectively binds to and inhibits cyclin dependent kinases (CDKs), which may result in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some types of cancer cells.

AT-7519 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

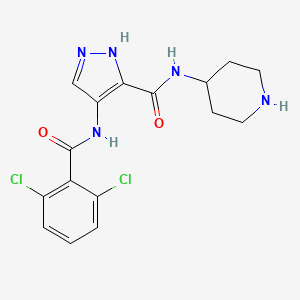

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPNQJVDAFNBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233420 | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844442-38-2 | |

| Record name | 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844442-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AT-7519 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844442382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-7519 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-7519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BF92PW9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AT7519: A Multi-faceted Approach to Disrupting Cancer Cell Proliferation

An In-depth Technical Guide on the Mechanism of Action of AT7519 in Cancer Cells

Introduction

This compound is a small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-cancer activity across a range of hematological and solid tumors.[1][2] Developed by Astex Therapeutics using a fragment-based drug discovery platform, this compound is an orally bioavailable compound that has undergone extensive preclinical evaluation and has been investigated in Phase I and II clinical trials.[3][4] Its mechanism of action is centered on the disruption of cell cycle regulation and the induction of apoptosis, primarily through the inhibition of key CDKs involved in these fundamental cellular processes.[2][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, with a focus on its primary targets, downstream signaling pathways, and the experimental evidence supporting its activity.

Core Mechanism: Inhibition of Cyclin-Dependent Kinases

This compound functions as an ATP-competitive inhibitor of several CDKs, with a high affinity for CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[6][7] This broad-spectrum inhibition is the cornerstone of its anti-cancer properties, as these kinases are critical regulators of cell cycle progression and transcription.[2]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of CDKs and other kinases has been quantified, revealing its potent and selective nature.

| Kinase Target | IC50 (nmol/L) |

| CDK1/Cyclin B | 210[6][8] |

| CDK2/Cyclin A | 47[6][8] |

| CDK2/Cyclin E | 14 |

| CDK4/Cyclin D1 | 100[6][8] |

| CDK5/p25 | 13[6][8] |

| CDK6/Cyclin D3 | 170[6][8] |

| CDK9/Cyclin T1 | <10[6][8] |

| GSK3β | 89[6] |

Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data compiled from multiple sources.[6][8]

Disruption of Cell Cycle Control

A primary consequence of CDK inhibition by this compound is the arrest of the cell cycle, preventing cancer cells from progressing through the necessary phases for division and proliferation.[2]

G0/G1 and G2/M Phase Arrest

Treatment of cancer cell lines with this compound leads to a significant accumulation of cells in the G0/G1 and G2/M phases of the cell cycle.[6][9] This arrest is a direct result of inhibiting CDK1 and CDK2, which are essential for the G2/M and G1/S transitions, respectively.[6] For instance, in HCT116 human colon carcinoma cells, a 24-hour treatment with this compound resulted in a noticeable reduction in the S-phase population and an increase in G2/M phase cells.[6]

Inhibition of Retinoblastoma Protein (Rb) Phosphorylation

A key substrate of CDK2 and CDK4 is the retinoblastoma protein (Rb).[10] Phosphorylation of Rb is a critical step for cells to progress from the G1 to the S phase. This compound effectively inhibits the phosphorylation of Rb at multiple sites, including T821, a known CDK2 substrate.[6] This inhibition maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis.[10]

Induction of Apoptosis: The Secondary Strike

Beyond cell cycle arrest, this compound is a potent inducer of apoptosis in a wide array of cancer cell lines.[2][11] This programmed cell death is triggered through multiple interconnected pathways.

Transcriptional Inhibition via CDK9

This compound is a particularly potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[12] CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for transcriptional elongation.[11] By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a global shutdown of transcription.[7][12] This has a profound impact on the expression of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, whose rapid turnover makes them highly susceptible to transcriptional inhibition.[11][12] The downregulation of these key survival proteins sensitizes cancer cells to apoptosis.[12]

Activation of GSK-3β

Interestingly, this compound has been shown to induce the activation of Glycogen Synthase Kinase 3 beta (GSK-3β) by inhibiting its phosphorylation at Serine 9.[7][11] While the role of GSK-3β in cancer is complex, in the context of multiple myeloma, its activation by this compound has been demonstrated to contribute to the induction of apoptosis independently of transcriptional inhibition.[11]

Signaling Pathways Overview

The multifaceted mechanism of action of this compound involves the perturbation of several critical signaling pathways within cancer cells.

Caption: Core signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay

Purpose: To determine the concentration-dependent inhibitory effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period, typically 72 hours.

-

Cell viability is assessed using a metabolic assay such as AlamarBlue or MTS, which measures the reductive capacity of viable cells.

-

Fluorescence or absorbance is measured using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Cycle Analysis by Flow Cytometry

Purpose: To analyze the distribution of cells in different phases of the cell cycle following this compound treatment.

Methodology:

-

Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the DNA content histogram.

Western Blot Analysis

Purpose: To detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis pathways.

Methodology:

-

Cells are treated with this compound or vehicle control for the desired duration.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Rb, total Rb, cleaved PARP, Mcl-1, p-RNAPII).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

References

- 1. A Phase I study of cyclin-dependent kinase inhibitor, this compound, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase inhibitor this compound as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

AT7519 CDK Inhibitor Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the eukaryotic cell cycle and transcription.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2] this compound, developed through fragment-based medicinal chemistry, has demonstrated significant anti-proliferative activity in a wide range of human tumor cell lines and in vivo xenograft models.[1][4] This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its inhibitory activity against various kinases, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of kinases, primarily through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The data presented below is a summary from multiple in vitro biochemical assays.

Table 1: this compound IC50 Values for Cyclin-Dependent Kinases (CDKs)

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 210[1][5] |

| CDK2/cyclin A | 47[1][5] |

| CDK2/cyclin E | 510 |

| CDK3 | Less Potent |

| CDK4/cyclin D1 | 100[1][5] |

| CDK5/p35 | 13[1] |

| CDK6/cyclin D3 | 170[1][5] |

| CDK7 | Little to no activity |

| CDK9/cyclin T1 | <10[1][5] |

Table 2: this compound IC50 and Ki Values for Other Kinases

| Kinase Target | IC50 (nM) | Ki (nM) | Notes |

| GSK3β | 89[1][6] | - | The only significant non-CDK kinase inhibited. |

| Other non-CDK kinases | Inactive | - | Tested against a panel of other kinases with no significant activity.[1][6] |

| CDK1/cyclin B | - | 38[1][6] | Inhibition is competitive with ATP.[1][6] |

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[1][7] In tumor cells, this compound treatment leads to an accumulation of cells in the G2-M phase of the cell cycle, and to a lesser extent, in the G0-G1 phase.[1][7] This cell cycle arrest is a direct consequence of inhibiting CDK1 and CDK2.[1]

Furthermore, this compound's potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription.[1][8] This is evidenced by the reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][7][8] The resulting downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, contributes significantly to the induction of apoptosis.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's kinase selectivity profile.

In Vitro Kinase Assays

1. Radiometric Filter Binding Assay (for CDK1, CDK2, and GSK3β) [4][6]

-

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a substrate protein by the kinase.

-

Procedure:

-

The kinase (CDK1/cyclin B, CDK2/cyclin A, or GSK3β) is incubated with its respective substrate (Histone H1 for CDKs, glycogen synthase peptide 2 for GSK3β) in a reaction buffer.

-

The reaction buffer for CDKs typically contains 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, and 1 mM DTT.[6]

-

[γ-33P]ATP is added to the reaction mixture along with varying concentrations of this compound.

-

The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at a controlled temperature.

-

The reaction is stopped, and the mixture is transferred to a filter membrane which binds the substrate protein.

-

The filter is washed to remove unincorporated [γ-33P]ATP.

-

The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

2. DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (for CDK5) [4][6]

-

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Procedure:

-

CDK5/p35 is incubated with a biotinylated substrate peptide (e.g., biotinylated Histone H1 peptide) and ATP in the presence of varying concentrations of this compound.[6]

-

The reaction is stopped by adding EDTA.

-

The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotinylated substrate.

-

A europium-labeled anti-phosphoserine/threonine antibody is added, which binds to the phosphorylated substrate.

-

After washing, an enhancement solution is added, which dissociates the europium ions and forms a highly fluorescent chelate.

-

The time-resolved fluorescence is measured, which is proportional to the extent of substrate phosphorylation.

-

IC50 values are determined from the dose-response curves.

-

3. ELISA (Enzyme-Linked Immunosorbent Assay) (for CDK4 and CDK6) [4][6]

-

Principle: This assay uses an antibody specific to the phosphorylated substrate to quantify kinase activity.

-

Procedure:

-

A substrate protein (e.g., Retinoblastoma protein, Rb) is coated onto the wells of a microplate.

-

CDK4/cyclin D1 or CDK6/cyclin D3 is added to the wells along with ATP and varying concentrations of this compound.

-

The kinase reaction is allowed to proceed.

-

The wells are washed, and a primary antibody that specifically recognizes the phosphorylated form of the substrate is added.

-

After another wash, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.

-

A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.

-

The intensity of the color is proportional to the amount of phosphorylated substrate, and IC50 values are calculated from the inhibition curves.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits key CDKs involved in cell cycle progression and transcription.

Experimental Workflow Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Phase I study of cyclin-dependent kinase inhibitor, this compound, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

AT7519: A Technical Guide on the Multi-Cyclin-Dependent Kinase Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Developed through a fragment-based medicinal chemistry approach, it demonstrates significant anti-proliferative and pro-apoptotic activity across a range of human tumor cell lines.[2][4] As an ATP-competitive inhibitor, this compound targets several key regulators of the cell cycle and transcription, making it a compound of substantial interest for oncological research and therapeutic development.[2][5] This document provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is chemically identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.[6][7] Its development was guided by high-throughput X-ray crystallography to optimize its binding within the ATP pocket of its target kinases.[2][8]

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide | [6] |

| Synonyms | AT-7519, AT7519M | [6][9][10] |

| CAS Number | 844442-38-2 (Free Base) | [9][10] |

| 902135-91-5 (HCl Salt) | [6][11] | |

| Chemical Formula | C₁₆H₁₇Cl₂N₅O₂ | [9][10][12] |

| Molecular Weight | 382.24 g/mol | [5][9][10] |

| Appearance | Crystalline solid | [11] |

| Solubility | DMSO: 25-30 mg/mL | [5][11] |

| DMF: 30 mg/mL | [11] | |

| Ethanol: 5 mg/mL | [11] | |

| Water / PBS (pH 7.2): Insoluble / 0.5 mg/mL | [5][11] | |

| pKa (Predicted) | Strongest Acidic: 10.8 | [12] |

| Strongest Basic: 9.99 | [12] |

Pharmacology and Mechanism of Action

This compound functions primarily as a potent inhibitor of multiple CDKs, which are serine/threonine kinases crucial for cell cycle regulation.[6][10] Its mechanism is competitive with ATP, binding directly to the kinase active site.[2] The inhibition of these kinases leads to several downstream anti-cancer effects.

Kinase Inhibitory Profile

This compound exhibits potent inhibitory activity against CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[2] It is also active against Glycogen Synthase Kinase 3 beta (GSK3β).[2][5]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Source |

| CDK9/cyclin T1 | <10 | [2][13] |

| CDK5/p25 (or p35) | 13 | [5][13] |

| CDK2/cyclin A | 47 | [2][13] |

| CDK4/cyclin D1 | 100 | [2][13] |

| CDK2/cyclin E | 100 | [4] |

| CDK6/cyclin D3 | 170 | [2][13] |

| CDK1/cyclin B | 210 | [2][13] |

| GSK3β | 89 | [2][5] |

| CDK3 | Lower Potency | [5] |

| CDK7 | Lower Potency (2400 nM) | [5][13] |

Cellular Mechanisms and Signaling Pathways

The anti-neoplastic activity of this compound is driven by three primary mechanisms: cell cycle arrest, inhibition of transcription, and activation of pro-apoptotic signaling.

-

Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of key substrates like Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2][14] This blockade leads to cell cycle arrest in both the G0/G1 and G2/M phases, preventing cellular proliferation.[1][2]

-

Transcriptional Inhibition: this compound is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[2][7] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at Serine 2 and Serine 5.[1][2][5] This action represses transcription, leading to the rapid depletion of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, thereby sensitizing cancer cells to apoptosis.[1][7]

-

GSK-3β Activation: this compound induces the dephosphorylation of GSK-3β at its inhibitory Serine 9 site, which results in its activation.[1][5] This activation of GSK-3β contributes to the pro-apoptotic effects of this compound through a mechanism independent of transcriptional inhibition.[1][5][11]

References

- 1. This compound, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. glpbio.com [glpbio.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - MedChem Express [bioscience.co.uk]

- 10. 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide | C16H17Cl2N5O2 | CID 11338033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

AT7519: A Multi-faceted Inhibitor of Transcription Through RNA Polymerase II Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity in a range of cancer cell lines. Its primary mechanism of action involves the direct inhibition of CDKs crucial for cell cycle progression and, notably, transcription. This guide provides a comprehensive technical overview of the effects of this compound on transcription, with a specific focus on its impact on RNA polymerase II (RNAPII). We will delve into the quantitative data supporting its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The regulation of transcription is a fundamental process in cellular homeostasis, and its dysregulation is a hallmark of cancer. RNA polymerase II is the key enzyme responsible for transcribing all protein-coding genes. The activity of RNAPII is tightly controlled by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Specifically, CDK7, a component of the general transcription factor TFIIH, and CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), play critical roles in the initiation and elongation phases of transcription, respectively. They achieve this by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAPII, RPB1.

This compound has emerged as a significant multi-CDK inhibitor with therapeutic potential. Its ability to target CDKs involved in both cell cycle control and transcription makes it a compelling candidate for cancer therapy. This technical guide will provide an in-depth analysis of the molecular mechanisms by which this compound affects transcription through the modulation of RNAPII activity.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound as a CDK inhibitor is underscored by its low nanomolar to micromolar inhibitory concentrations (IC50) and binding affinities (Ki) against various CDK isoforms. Furthermore, its potent anti-proliferative activity has been demonstrated across a spectrum of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Ki (nM) |

| CDK1/cyclin B | 210 | 38 |

| CDK2/cyclin A | 47 | - |

| CDK2/cyclin E | 510 | - |

| CDK3 | >1000 | - |

| CDK4/cyclin D1 | 100 | - |

| CDK5/p25 | 13 | - |

| CDK6/cyclin D3 | 170 | - |

| CDK7 | >1000 | - |

| CDK9/cyclin T1 | <10 | - |

| GSK3β | 89 | - |

Data compiled from multiple sources.[1][2][3][4]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 54 - 82 |

| HT29 | Colorectal Adenocarcinoma | 170 |

| A2780 | Ovarian Carcinoma | 350 |

| SK-OV-3 | Ovarian Carcinoma | 400 |

| A549 | Lung Carcinoma | 380 |

| MCF-7 | Breast Carcinoma | 40 |

| BT-20 | Breast Carcinoma | 320 |

| MDA-MB-468 | Breast Carcinoma | 340 |

| SK-BR3 | Breast Carcinoma | 140 |

| HL60 | Promyelocytic Leukemia | 90 |

| MM.1S | Multiple Myeloma | 500 |

| U266 | Multiple Myeloma | 500 |

| RPMI 8226 | Multiple Myeloma | 1000 |

| OPM2 | Multiple Myeloma | 2000 |

| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | >2000 |

Data compiled from multiple sources.[1][2][5][6]

Mechanism of Action: Inhibition of Transcription via RNA Polymerase II

This compound exerts its profound effect on transcription primarily by inhibiting CDK9. This inhibition leads to a rapid and significant reduction in the phosphorylation of the RNA polymerase II C-terminal domain (CTD) at serine 2 (Ser2) and serine 5 (Ser5) residues.[7][8] This dephosphorylation event is a critical molecular switch that impairs the transition from transcription initiation to productive elongation, effectively stalling the transcriptional machinery. The consequence is a global decrease in mRNA synthesis.[7] This inhibition of transcription disproportionately affects the expression of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1, thereby contributing to the pro-apoptotic activity of this compound in cancer cells.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on transcription and RNAPII phosphorylation.

Western Blotting for RNA Polymerase II Phosphorylation

This protocol details the detection of total and phosphorylated forms of RNAPII in cell lysates following this compound treatment.

Materials:

-

Cell lines (e.g., HCT116, HL60)

-

This compound

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent (e.g., BCA kit)

-

SDS-PAGE gels (e.g., 4-15% gradient gels)

-

PVDF membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Anti-RNA polymerase II (total)

-

Anti-phospho-RNA polymerase II (Ser2)

-

Anti-phospho-RNA polymerase II (Ser5)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired duration (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Tritiated Uridine Incorporation Assay for Global Transcription

This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled RNA precursor, [³H]-uridine.

Materials:

-

Cell lines

-

This compound

-

[³H]-Uridine

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Cell Treatment: Plate cells and treat with this compound for the desired time.

-

Pulse Labeling: Add [³H]-Uridine to the culture medium and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized RNA.

-

Cell Lysis and Precipitation: Wash the cells with ice-cold PBS, lyse the cells, and precipitate the macromolecules, including RNA, using cold TCA.

-

Harvesting: Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-Uridine.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated [³H]-Uridine is proportional to the rate of global RNA synthesis.

Chromatin Immunoprecipitation (ChIP) for RNA Polymerase II Occupancy

ChIP is used to determine the association of RNAPII with specific gene promoters, providing insight into how this compound affects transcription initiation and elongation at the gene level.

Materials:

-

Cell lines

-

This compound

-

Formaldehyde

-

ChIP lysis and wash buffers

-

Antibodies for RNAPII (total, Ser2-P, Ser5-P)

-

Protein A/G magnetic beads

-

Reagents for reverse cross-linking and DNA purification

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound, then cross-link protein-DNA complexes with formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for RNAPII (or its phosphorylated forms) overnight. Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Quantify the amount of immunoprecipitated DNA corresponding to specific gene promoters using quantitative PCR (qPCR).

Conclusion

This compound is a potent inhibitor of transcription, acting through the direct inhibition of CDKs, particularly CDK9, which are essential for the phosphorylation and activation of RNA polymerase II. This leads to a global reduction in mRNA synthesis and contributes significantly to the compound's anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential. The provided visualizations of the signaling pathway and experimental workflows serve as clear and concise tools for understanding the core concepts of this compound's action on transcription.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Biological characterization of this compound, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyclin-dependent kinase inhibitor this compound as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. astx.com [astx.com]

- 7. This compound, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

AT7519: An In-Depth Technical Guide to its In Vitro Activity in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of AT7519, a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs). This compound has demonstrated significant anti-cancer activity across a range of solid tumor cell lines, primarily through the induction of cell cycle arrest and apoptosis. This document details its mechanism of action, summarizes its antiproliferative effects, outlines key experimental protocols for its evaluation, and visualizes the core biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor targeting several key CDKs involved in cell cycle regulation and transcription.[1] It potently inhibits CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][3] Specifically, inhibition of CDK1 and CDK2 is a key mechanism of action in solid tumor cell lines.[3][4] Furthermore, by inhibiting CDK9, this compound can also suppress the phosphorylation of RNA polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[5]

Quantitative Analysis of In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a diverse panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, typically fall within the nanomolar range.

| Cell Line | Cancer Type | IC50 (nmol/L) |

| HCT116 | Colon Carcinoma | 150 |

| HT29 | Colorectal Adenocarcinoma | 200 |

| A2780 | Ovarian Carcinoma | 260 |

| MCF-7 | Breast Adenocarcinoma | 40 |

| MDA-MB-231 | Breast Adenocarcinoma | 280 |

| MDA-MB-468 | Breast Adenocarcinoma | 230 |

| LNCaP | Prostate Carcinoma | 200 |

| PC3 | Prostate Carcinoma | 330 |

| DU145 | Prostate Carcinoma | 360 |

| A549 | Lung Carcinoma | 410 |

| NCI-H460 | Lung Carcinoma | 290 |

| U87MG | Glioblastoma | Not Specified |

| U251 | Glioblastoma | Not Specified |

| SW620 | Colorectal Adenocarcinoma | 940 |

Note: IC50 values are based on a 72-hour compound exposure. The data is compiled from multiple sources.[4][6]

Key In Vitro Effects in Solid Tumors

Cell Cycle Arrest

Treatment of solid tumor cell lines with this compound leads to a significant perturbation of the cell cycle. In HCT116 human colon cancer cells, a 24-hour treatment with this compound resulted in a notable reduction of cells in the S phase and an accumulation of cells in the G2-M phase.[4] Further analysis indicated that the compound also induces a G0-G1 arrest.[4] This disruption of the cell cycle is a direct consequence of inhibiting CDKs that are critical for phase transitions.

Induction of Apoptosis

Following cell cycle arrest, this compound effectively induces apoptosis in human tumor cells.[3][4] This has been confirmed through various assays, including colony formation and TUNEL staining.[4] For instance, in HCT116, HT29, and A2780 cell lines, a 24-hour exposure to this compound at concentrations around the IC50 and IC90 values was sufficient to cause substantial induction of apoptosis.[4] In glioblastoma cell lines, this compound has been shown to induce intrinsic apoptosis and pyroptosis through a caspase-3-mediated cleavage of gasdermin E (GSDME).[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to determine the antiproliferative activity of this compound.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Cell Cycle Analysis (Flow Cytometry)

This method is employed to assess the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Grow and treat cells with this compound on coverslips.

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Microscopy: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Visualizing the Molecular and Experimental Landscape

To better understand the mechanisms and workflows associated with this compound, the following diagrams have been generated.

Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.

Caption: Workflow for evaluating the in vitro activity of this compound.

References

- 1. Therapy Detail [ckb.genomenon.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological characterization of this compound, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. The CDK inhibitor this compound inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

AT7519: A Preclinical In-Depth Analysis in Hematological Malignagcies

A Technical Guide for Researchers and Drug Development Professionals

Introduction: AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1] Its mechanism of action, centered on the disruption of cell cycle regulation and transcriptional processes, has positioned it as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the preclinical studies of this compound in hematological malignancies, with a focus on its efficacy in multiple myeloma, leukemia, and lymphoma. The data presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in the drug development process.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism involving the inhibition of both cell cycle progression and transcriptional regulation. As a multi-CDK inhibitor, it targets key regulators of cell division.[2] Furthermore, its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of short-lived anti-apoptotic proteins crucial for cancer cell survival.[1][3]

Signaling Pathway

The primary mechanism of this compound involves the inhibition of CDK9, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This phosphorylation event is a critical step for transcriptional elongation. By inhibiting CDK9, this compound prevents RNAP II-mediated transcription of key survival genes, including Mcl-1, XIAP, and Bcl-2.[1][4] The downregulation of these anti-apoptotic proteins shifts the cellular balance towards apoptosis, leading to cancer cell death. Additionally, in multiple myeloma, this compound has been shown to induce apoptosis through the activation of glycogen synthase kinase 3 beta (GSK-3β), a mechanism that appears to be independent of its transcriptional inhibitory effects.[4][5]

Preclinical Efficacy in Hematological Malignancies

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of hematological malignancy cell lines in a dose-dependent manner.

| Cell Line | Malignancy Type | IC50 (µM) | Reference |

| MM.1S | Multiple Myeloma | ~0.5 | [6] |

| U266 | Multiple Myeloma | ~0.5 | [6] |

| MM.1R | Multiple Myeloma | ~4.0 | [6] |

| HL60 | Leukemia | 0.23 | [2] |

| K562 | Leukemia | 0.31 | [2] |

| MOLT-4 | Leukemia | 0.31 | [2] |

| MOLM-13 | Leukemia | 0.17 | [2] |

| MV4-11 | Leukemia | 0.17 | [2] |

| Granta-519 | Lymphoma | 0.16 | [2] |

| JEKO-1 | Lymphoma | 0.67 | [2] |

| Ramos | Lymphoma | 0.72 | [2] |

In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models have confirmed the in vivo anti-tumor activity of this compound.

| Malignancy Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |

| Human Multiple Myeloma Xenograft | 15 mg/kg, daily, 5 days/week for 2 weeks | Significant inhibition (p < 0.05) | Prolonged median survival (40 vs 27.5 days) | [4][7] |

| Human Multiple Myeloma Xenograft | 15 mg/kg, daily, 3 days/week | Significant inhibition (p < 0.05) | Prolonged median survival (39 vs 27.5 days) | [4][8] |

| HL60 Leukemia Xenograft | 15 mg/kg, daily, 5 days on, 2 days off (2 cycles) | Efficacious | 50% cure rate (4/8 mice) at 40 days | [3] |

| HL60 Leukemia Xenograft | 10 mg/kg, daily, 5 days on, 2 days off (2 cycles) | Efficacious | 30% cure rate at 40 days | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Hematological malignancy cell lines were seeded in 96-well plates at a specified density.

-

Drug Treatment: Cells were treated with varying concentrations of this compound or vehicle control for designated time periods (e.g., 48 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for formazan crystal formation by viable cells.

-

Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined.

Western Blotting

-

Cell Lysis: Cells treated with this compound or control were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., p-RNAP II, Mcl-1, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously or orthotopically injected with human hematological malignancy cell lines.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Initiation: Mice were randomized into treatment and control groups. The treatment group received this compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group received a vehicle.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Survival Monitoring: The overall survival of the mice was monitored and recorded.

-

Pharmacodynamic Analysis: At the end of the study, tumors could be excised for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for cleaved caspase-3 or western blotting for target proteins).[4]

Conclusion

The preclinical data for this compound in hematological malignancies is robust, demonstrating potent in vitro cytotoxicity and significant in vivo anti-tumor efficacy. Its dual mechanism of action, targeting both cell cycle progression and transcriptional regulation, provides a strong rationale for its clinical development. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other CDK inhibitors in the treatment of leukemia, lymphoma, and multiple myeloma. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients with these challenging diseases.[9][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. A Phase I study of cyclin-dependent kinase inhibitor, this compound, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

AT7519 in Neuroblastoma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on AT7519, a potent cyclin-dependent kinase (CDK) inhibitor, in the context of neuroblastoma. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support ongoing and future research in this critical area of pediatric oncology.

Core Concept: Targeting MYCN-Amplified Neuroblastoma

A central finding in the preclinical evaluation of this compound is its enhanced efficacy in neuroblastoma models characterized by MYCN amplification.[1][2][3][4][5] This subset of neuroblastoma is notoriously aggressive and associated with poor prognosis. The data strongly suggest that MYCN amplification creates a synthetic lethal interaction with CDK2 inhibition by this compound, leading to preferential killing of these high-risk cancer cells.[4]

Quantitative Data Summary

The efficacy of this compound has been demonstrated across a range of in vitro and in vivo neuroblastoma models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines

| Cell Line Type | Median LC50 (μmol/L) | Key Finding |

| MYCN-Amplified | 1.7 | Significantly more sensitive to this compound-induced cell death.[1][2][3][4][5] |

| MYCN Single Copy | 8.1 | Less sensitive compared to MYCN-amplified counterparts.[1][2][3][4][5] |

Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft and Transgenic Models

| Model | Treatment Regimen | Key Outcome |

| AMC711T Xenograft (MYCN-amplified) | 5, 10, or 15 mg/kg/day this compound (5 days on, 2 days off) | Dose-dependent tumor growth inhibition.[1][3][4] |

| KCNR Xenograft (MYCN-amplified) | 15 mg/kg this compound | 50% reduction in tumor growth compared to control at day 17.[3] |

| Th-MYCN Transgenic Mice | 15 mg/kg/day this compound | Average tumor size reduction of 86% at day 7 and improved survival.[1][2][3][4][5] |

Signaling Pathways and Mechanism of Action

This compound is a multi-CDK inhibitor with high potency against CDK1, CDK2, CDK4, CDK6, and CDK9.[6][7] In the context of MYCN-amplified neuroblastoma, its primary mechanism of action is the inhibition of CDK2.[1][2][3][4][5] This initiates a cascade of events culminating in cell cycle arrest and apoptosis.

Inhibition of the CDK2/Rb Pathway

CDK2, in complex with cyclin E or A, phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes necessary for S-phase entry and DNA replication. This compound-mediated inhibition of CDK2 prevents Rb phosphorylation, keeping Rb in its active, hypophosphorylated state where it sequesters E2F, leading to cell cycle arrest.

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and subsequent cell cycle arrest.

Induction of Apoptosis

The inhibition of CDK2 and the resulting cell cycle arrest in MYCN-amplified neuroblastoma cells leads to a potent induction of apoptosis.[1][2][3][4][5] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[4] The downregulation of the anti-apoptotic protein Mcl-1 has also been implicated in this compound-induced apoptosis.

Caption: this compound induces apoptosis through the activation of the caspase cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

In Vitro Cell Viability (MTT) Assay

This assay quantitatively assesses the impact of this compound on neuroblastoma cell proliferation and viability.

-

Cell Plating: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-lethal concentration (LC50) by plotting the percentage of viable cells against the log of the this compound concentration.

Western Blotting

This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the this compound signaling pathway.

-

Cell Lysis: Lyse this compound-treated and control neuroblastoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-20% Tris-glycine gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (S807/811), total Rb, p-NPM (T199), cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines the assessment of this compound's anti-tumor activity in a mouse model.

Caption: Workflow for an in vivo neuroblastoma xenograft study with this compound.

-

Cell Implantation: Subcutaneously inject 1-5 million MYCN-amplified neuroblastoma cells (e.g., AMC711T) into the flank of immunodeficient mice (e.g., NMRI nu/nu).[1][3][4]

-

Tumor Growth and Randomization: Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 5 to 15 mg/kg, typically on a 5-days-on, 2-days-off schedule for 3 weeks.[4] The control group receives a vehicle control (e.g., saline).

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-Rb, p-NPM) or histological evaluation (e.g., H&E, TUNEL staining).[4]

Future Directions

While preclinical studies have established a strong rationale for the use of this compound in MYCN-amplified neuroblastoma, further research is warranted.

-

Combination Therapies: Investigating this compound in combination with standard-of-care chemotherapeutics or other targeted agents could reveal synergistic effects and potentially overcome resistance.[9]

-

Mechanisms of Resistance: Understanding the potential mechanisms of acquired resistance to this compound will be crucial for the long-term clinical success of this agent.

-

Biomarker Development: Further validation of p-Rb and p-NPM as robust pharmacodynamic biomarkers in a clinical setting is necessary to guide dosing and patient selection.[4]

This technical guide serves as a foundational resource for researchers dedicated to advancing novel therapeutics for high-risk neuroblastoma. The compelling preclinical data for this compound underscore its potential as a valuable addition to the therapeutic arsenal against this devastating childhood cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cyclin-Dependent Kinase Inhibitor this compound as a Potential Drug for MYCN-Dependent Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cyclin-dependent kinase inhibitor this compound as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

AT7519: A Multi-Targeted CDK Inhibitor for Multiple Myeloma

An In-depth Technical Guide on the Preclinical Activity of AT7519 in Multiple Myeloma Cell Lines

This compound is a novel, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant preclinical activity against multiple myeloma (MM). Dysregulation of cell cycle control, often driven by the abnormal activation of CDKs, is a hallmark of cancer, making these enzymes attractive therapeutic targets in oncology.[1][2] In multiple myeloma, the overexpression of various CDK complexes contributes to uncontrolled cell proliferation.[2] this compound exhibits potent, ATP-competitive inhibition against a range of CDKs, including those critical for cell cycle progression and transcriptional regulation, and has advanced to clinical evaluation.[3][4][5] This document provides a comprehensive overview of the in vitro and in vivo activity of this compound in MM cell lines, detailing its mechanism of action, efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its anti-myeloma effects through a dual mechanism involving the inhibition of transcriptional processes and the activation of a key signaling protein, GSK-3β.[1][2]

-

Inhibition of Cyclin-Dependent Kinases and Transcription: this compound is a potent inhibitor of CDK1, CDK2, CDK4, CDK5, and CDK9.[6] The inhibition of transcriptional CDKs, particularly CDK9, leads to the rapid dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNA pol II) at both serine 2 and serine 5 sites.[1][3] This event, observed within hours of treatment, impedes transcriptional elongation, leading to a significant reduction in overall RNA synthesis.[1][2] The resulting transcriptional arrest causes the downregulation of short-lived anti-apoptotic proteins crucial for MM cell survival, such as Mcl-1 and XIAP, thereby triggering apoptosis.[1]

-

Activation of Glycogen Synthase Kinase 3β (GSK-3β): Independently of its effect on transcription, this compound also inhibits the phosphorylation of GSK-3β at the serine 9 residue.[1][2] This dephosphorylation leads to the activation of GSK-3β, a serine/threonine kinase implicated in various oncogenic signaling pathways.[1] Studies have confirmed that this activation of GSK-3β is a critical component of this compound-induced apoptosis.[2][4] This was demonstrated by experiments where the inhibition of GSK-3β partially rescued MM cells from this compound-induced cell death.[2] The dephosphorylation of RNA pol II and the activation of GSK-3β appear to be two independent mechanisms through which this compound induces apoptosis in MM cells.[6]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating potent activity against a panel of multiple myeloma cell lines, including those resistant to conventional therapies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

|---|---|

| CDK9/Cyclin T | <10 |

| CDK5/p35 | 13 |

| CDK2/Cyclin A | 47 |

| GSK-3β | 89 |

| CDK4/Cyclin D1 | 100 |

| CDK1/Cyclin B | 210 |

Data sourced from Selleck Chemicals and other publications.[3]

Table 2: Cytotoxicity (IC50) of this compound in Multiple Myeloma Cell Lines after 48h Treatment

| Cell Line | Type | IC50 (µM) |

|---|---|---|

| MM.1S | Sensitive | 0.5 |

| U266 | Sensitive | 0.5 |

| OPM1 | Sensitive | 0.5 - 2.0 |

| RPMI 8226 | Sensitive | 0.5 - 2.0 |

| LR-5 | Melphalan-Resistant | 0.5 - 2.0 |

| Dox40 | Doxorubicin-Resistant | 0.5 - 2.0 |

| MM.1R | Dexamethasone-Resistant | >2.0 - 4.0 |

| Patient-Derived MM Cells | Primary | 0.5 - 2.0 |

IC50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from multiple studies.[1][3][6][7]

Table 3: Effect of this compound (0.5 µM) on Cell Cycle Distribution in MM.1S Cells

| Treatment Duration | % Cells in G0/G1 Phase | % Cells in G2/M Phase | % Cells in Sub-G1 (Apoptosis) |

|---|---|---|---|

| 6 hours | Increased | Increased | No significant change |

| 12 hours | - | - | Increased |

| 24 hours | - | - | Further Increased |

This compound treatment resulted in an accumulation of cells in the G0/G1 and G2/M phases, followed by an increase in the sub-G1 population, indicative of apoptosis.[1][7]

Experimental Protocols & Methodologies

The following section details the standard methodologies employed to characterize the activity of this compound in multiple myeloma.

1. Cell Lines and Culture:

-

Cell Lines: A panel of human MM cell lines were used, including those sensitive to conventional drugs (e.g., MM.1S, U266, OPM1, RPMI 8226) and those with acquired resistance (e.g., MM.1R, LR-5, Dox40).[1][7]

-

Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Viability Assay (MTT Assay):

-

Purpose: To determine the dose-dependent cytotoxic effect of this compound.

-

Protocol:

-

Seed MM cells in 96-well plates.

-

Treat cells with increasing concentrations of this compound (e.g., 0 to 4 µM) for specified durations (24, 48, 72 hours).[1]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 values.

-

3. Cell Cycle Analysis:

-

Purpose: To assess the effect of this compound on cell cycle progression.

-

Protocol:

-

Treat MM.1S cells with this compound (e.g., 0.5 µM) for various time points (e.g., 6, 12, 24 hours).[1][7]

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

-

4. Apoptosis Assay (Annexin V/PI Staining):

-

Purpose: To confirm and quantify the induction of apoptosis.

-

Protocol:

-

Treat cells with this compound for desired time points (e.g., 12, 24, 48 hours).[1]

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. The percentage of apoptotic cells is determined by summing the early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) populations.[1][7]

-

5. Western Blotting:

-

Purpose: To analyze the levels and phosphorylation status of key proteins involved in the mechanism of action.

-

Protocol:

-

Treat MM cells with this compound (e.g., 0.5 µM) for short time courses (e.g., 0.5 to 6 hours) to detect early signaling events.[7]

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against targets such as phospho-RNA pol II (Ser2/Ser5), total RNA pol II, phospho-GSK-3β (Ser9), total GSK-3β, Mcl-1, XIAP, cleaved caspases, and cyclins.[1][7]

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.

-

6. In Vivo Human MM Xenograft Model:

-

Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Implant human MM cells subcutaneously into immunodeficient mice (e.g., SCID mice).

-

Once tumors become measurable, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle control according to a defined schedule.[3]

-

Monitor tumor volume and animal body weight regularly.

-

Evaluate overall survival.[6]

-

At the end of the study, tumors may be excised for immunohistochemical analysis of biomarkers like cleaved caspase-3 to confirm apoptosis induction.[7]

-

Visualizing Pathways and Workflows

Caption: Dual mechanism of this compound leading to apoptosis in multiple myeloma cells.

Caption: Experimental workflow for evaluating this compound's anti-myeloma activity.

Conclusion

This compound is a potent multi-CDK inhibitor with significant anti-myeloma activity demonstrated in a wide range of preclinical models. Its ability to induce apoptosis in both drug-sensitive and resistant multiple myeloma cell lines, including primary patient samples, underscores its therapeutic potential.[1][6] The compound's dual mechanism, targeting both transcriptional machinery via RNA polymerase II inhibition and activating the pro-apoptotic GSK-3β pathway, provides a robust rationale for its clinical development.[2][4] The comprehensive data gathered from in vitro and in vivo studies support the ongoing clinical trials of this compound, alone or in combination with other agents, for the treatment of relapsed and refractory multiple myeloma.[8][9][10]

References

- 1. This compound, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. brieflands.com [brieflands.com]

- 5. Cyclin-dependent kinase inhibitor this compound as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AT7519: A Multi-Cyclin-Dependent Kinase Inhibitor as a Potential Therapeutic for Glioblastoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis for most patients. The highly proliferative and infiltrative nature of GBM, coupled with its resistance to conventional therapies, necessitates the exploration of novel therapeutic strategies. AT7519, a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), has emerged as a promising candidate for GBM treatment. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound in glioblastoma, including its mechanism of action, in vitro and in vivo efficacy, and available clinical trial information. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate further research and development.

Introduction to this compound

This compound is a second-generation, small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9.[1][2] These kinases are critical regulators of cell cycle progression and transcription. By inhibiting these key cellular processes, this compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in preclinical tumor models.[1][2][3]

Mechanism of Action in Glioblastoma

This compound exerts its anti-glioblastoma effects through a multi-pronged mechanism, primarily by inducing cell cycle arrest, apoptosis, and pyroptosis.[2]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in glioblastoma cells by inhibiting the activity of key CDKs. Specifically, it has been shown to arrest cells at the G1/S and G2/M phases of the cell cycle.[2] This is achieved through the inhibition of CDK1 and CDK2, leading to a decrease in the phosphorylation of their downstream targets.

Induction of Apoptosis

This compound is a potent inducer of caspase-dependent apoptosis in glioblastoma cells.[2] Treatment with this compound leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.

Induction of Pyroptosis

In addition to apoptosis, this compound has been found to induce pyroptosis, a form of programmed cell death mediated by gasdermin proteins.[2] Specifically, this compound triggers caspase-3-mediated cleavage of Gasdermin E (GSDME), leading to the formation of pores in the cell membrane and subsequent cell death.[2]

References

AT7519 and Glycogen Synthase Kinase-3β (GSK-3β) Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-tumor activity in various cancer models.[1][2] A key mechanism contributing to its cytotoxic effects is the activation of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in diverse cellular processes, including apoptosis.[3][4] This technical guide provides an in-depth overview of the interaction between this compound and GSK-3β, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and the role of GSK-3β in cancer biology.

This compound Kinase Inhibition Profile

This compound exhibits inhibitory activity against a range of kinases, with a notable potency for several CDKs and GSK-3β.[1][5] The compound acts as an ATP-competitive inhibitor.[1] The following table summarizes the in vitro kinase inhibitory activity of this compound.

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 210 |

| CDK2/cyclin A | 47 |

| CDK4/cyclin D1 | 100 |

| CDK5/p35 | 13 |

| CDK6/cyclin D3 | 170 |

| CDK9/cyclin T | <10 |

| GSK-3β | 89 |

Table 1: In vitro kinase inhibition profile of this compound. Data compiled from multiple sources.[1][5]